

Physical properties like melting and boiling point of 3'-Fluoro-2'-hydroxyacetophenone.

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Compound of Interest

Compound Name: 3'-Fluoro-2'-hydroxyacetophenone

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An In-Depth Technical Guide to the Physical Properties of **3'-Fluoro-2'-hydroxyacetophenone**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Fluoro-2'-hydroxyacetophenone is an aromatic ketone that is gaining significant attention in the fields of pharmaceutical development, analytical chemistry, and materials science.^[1] Its structure, featuring a fluorine atom and a hydroxyl group on the acetophenone backbone, imparts unique chemical properties that make it a valuable intermediate in organic synthesis.^[1] The fluorine substitution can enhance metabolic stability and binding affinity of drug candidates, while the hydroxyl group provides a reactive site for further molecular elaboration and influences solubility.^[1] A thorough understanding of its physical properties, such as melting and boiling points, is paramount for its effective use in laboratory and industrial settings, ensuring proper handling, purification, and reaction control.

This guide provides a comprehensive overview of the key physical properties of **3'-Fluoro-2'-hydroxyacetophenone**, details established methodologies for their experimental determination, and discusses the structural factors influencing these characteristics.

Core Physical and Chemical Properties

A summary of the essential physical and chemical data for **3'-Fluoro-2'-hydroxyacetophenone** is presented below. This data is crucial for a range of applications from

reaction setup to safety and handling protocols.

Property	Value	Source(s)
Chemical Name	1-(3-Fluoro-2-hydroxyphenyl)ethanone	[2]
Synonyms	2-Acetyl-6-fluorophenol	[2]
CAS Number	699-92-3	[1][2][3][4][5]
Molecular Formula	C ₈ H ₇ FO ₂	[1][2][4][5]
Molecular Weight	154.14 g/mol	[1][4][5]
Appearance	Yellow solid (crystals or powder)	[1][3]
Melting Point	72-73 °C, 75.5-81.5 °C	[2][3]
Boiling Point	209.0 ± 20.0 °C (Predicted)	[2]
Density	1.247 ± 0.06 g/cm ³ (Predicted)	[2]
pKa	8.90 ± 0.10 (Predicted)	[2]
Purity	≥ 97.5% (GC), ≥ 99% (GC)	[1][3]
Storage	Store at 0-8°C under inert gas	[1][2]

In-Depth Analysis of Physical Properties

Melting Point: A Key Indicator of Purity

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range, typically 0.5-1°C.[6] The presence of impurities will generally cause a depression in the melting point and a broadening of the melting range.[6]

For **3'-Fluoro-2'-hydroxyacetophenone**, reported melting points vary, with ranges such as 72-73°C and 75.5-81.5°C.[2][3] This variation can be attributed to differences in the purity of the samples analyzed. A sharper melting range, for instance, 72-73°C, would suggest a higher

purity sample. The intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen likely contributes to a higher melting point compared to a non-hydroxylated analogue by restricting conformational flexibility and increasing crystal lattice energy.

Boiling Point: Understanding Intermolecular Forces

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] The predicted boiling point for **3'-Fluoro-2'-hydroxyacetophenone** is approximately 209°C.[2] This relatively high boiling point for a molecule of its size is influenced by several factors:

- **Molecular Weight:** A higher molecular weight generally leads to a higher boiling point.
- **Polarity:** The presence of the polar carbonyl group and the electronegative fluorine and oxygen atoms results in significant dipole-dipole interactions between molecules, requiring more energy to overcome.
- **Hydrogen Bonding:** The hydroxyl group allows for intermolecular hydrogen bonding, which are strong intermolecular forces that must be overcome for the substance to boil.

Experimental Determination of Physical Properties

Accurate determination of melting and boiling points is a fundamental skill in chemical research. Below are standardized protocols for these measurements.

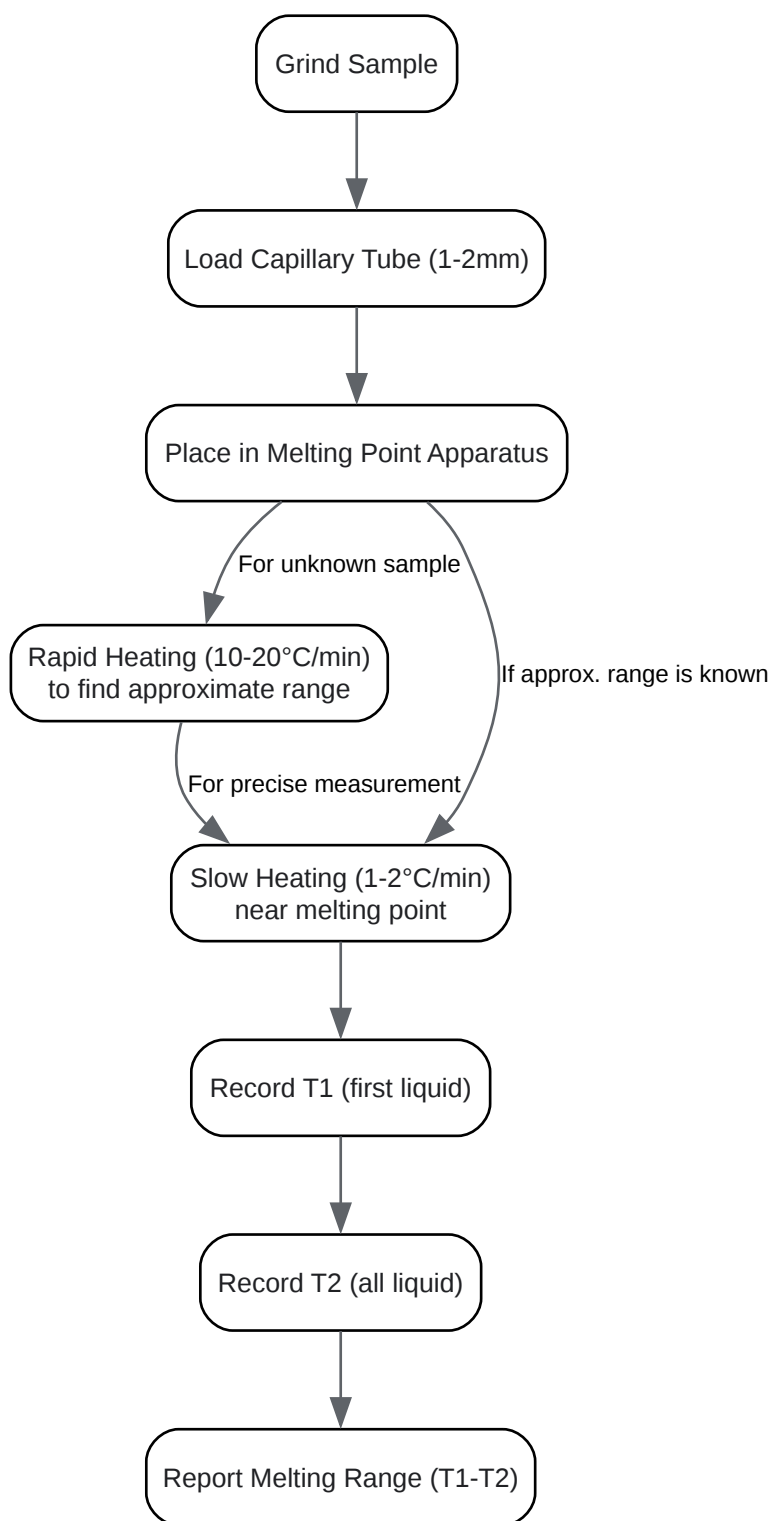
Protocol for Melting Point Determination

This protocol outlines the capillary method for determining the melting point, which is suitable for small sample sizes and provides high accuracy.

Methodology:

- **Sample Preparation:** A small amount of the crystalline **3'-Fluoro-2'-hydroxyacetophenone** is finely ground. The open end of a capillary tube is pressed into the sample.
- **Loading the Capillary:** The capillary is tapped gently on a hard surface to pack the sample into the closed end, aiming for a sample height of 1-2 mm.[7]

- Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube.[\[6\]](#)[\[7\]](#)
- Heating:
 - For an unknown sample, a rapid heating rate (10-20 °C/min) is used to determine an approximate melting range.[\[8\]](#)
 - A second, more precise measurement is then performed with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point, and then reducing the heating rate to 1-2 °C/min.[\[8\]](#)[\[9\]](#)
- Observation and Recording: The temperature at which the first liquid appears (T1) and the temperature at which the last solid crystal melts (T2) are recorded.[\[6\]](#) The melting point is reported as the range T1-T2.



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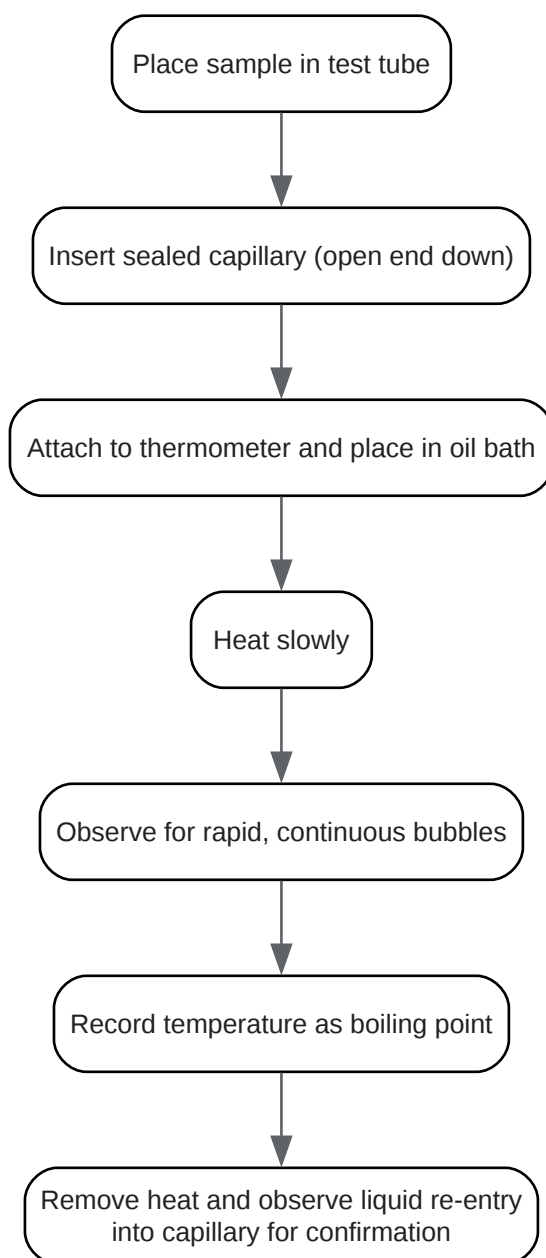
Caption: Workflow for Melting Point Determination.

Protocol for Micro Boiling Point Determination

This method is ideal for determining the boiling point of small quantities of liquid. Since **3'-Fluoro-2'-hydroxyacetophenone** is a solid at room temperature, it would first need to be melted.

Methodology:

- **Sample Preparation:** A small amount of **3'-Fluoro-2'-hydroxyacetophenone** is placed in a small test tube (e.g., a Durham tube).
- **Capillary Insertion:** A melting point capillary tube is sealed at one end and placed, open end down, into the liquid sample in the test tube.
- **Apparatus Setup:** The test tube is attached to a thermometer and heated in an oil bath.^[7]
- **Heating:** The oil bath is heated slowly and steadily.
- **Observation:** As the sample heats, air will bubble out of the capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary.^[7]
- **Confirmation:** To confirm the boiling point, the heat source is removed, and the temperature at which the liquid is drawn back into the capillary tube is noted. This should be very close to the boiling point.



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Caption: Workflow for Micro Boiling Point Determination.

Safety and Handling

Based on available safety data, **3'-Fluoro-2'-hydroxyacetophenone** should be handled with care. The following GHS hazard statements are associated with this compound:

- H315: Causes skin irritation.[10]

- H319: Causes serious eye irritation.[10]
- H335: May cause respiratory irritation.[10]

Precautionary Measures:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

Conclusion

The physical properties of **3'-Fluoro-2'-hydroxyacetophenone**, particularly its melting and boiling points, are critical parameters that inform its application in scientific research and development. The presence of the fluoro and hydroxyl functional groups significantly influences its intermolecular forces and, consequently, its physical state and behavior. The experimental protocols detailed in this guide provide a framework for the accurate and reliable determination of these properties, which is essential for ensuring the purity of the compound and the reproducibility of experimental results. A solid grasp of these characteristics is fundamental for any researcher working with this versatile chemical intermediate.

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